![molecular formula C14H13FN4O2S B2721435 6-((2-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 946332-96-3](/img/structure/B2721435.png)

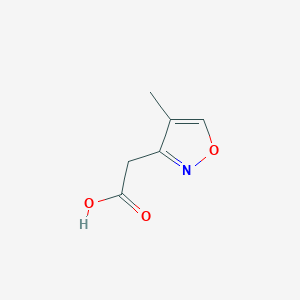

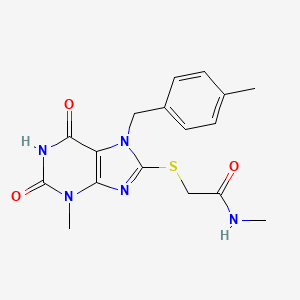

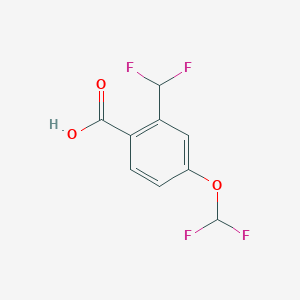

6-((2-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound. It could include the starting materials, reagents, reaction conditions, and the overall yield of the reaction .Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It could include looking at its reactivity, the products it forms, and the conditions under which it reacts .Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability .Aplicaciones Científicas De Investigación

Anticancer Activity

A variety of pyrazolo[3,4-d]pyrimidin-4-one derivatives, related to the structure , have been synthesized and tested for their anticancer activities. These compounds exhibit significant anticancer properties at low concentrations against human cancer cell lines, including lung, breast, and CNS cancers. Their synthesis involves various chemical reactions leading to the formation of novel compounds with potential therapeutic applications in oncology (Hammam et al., 2005).

Antiproliferative Activity

Research into thiazole/benzothiazole fused pyranopyrimidine derivatives has shown that these compounds, synthesized via microwave-assisted reactions, exhibit selective cytotoxicity towards cancer cells over normal cells. These findings suggest their potential as targeted anticancer agents, displaying potent antiproliferative activity against various cancer cell lines, including prostate, breast, cervical, and colon cancers (Nagaraju et al., 2020).

Antimicrobial Activities

Compounds synthesized from 2,6-dibenzylidene-3-methylcyclohexanone, including thiopyrimidine and thiazolopyrimidine derivatives, have shown significant antimicrobial properties. These synthesized compounds were tested against various microbes, demonstrating their potential as effective antimicrobial agents (Hawas et al., 2012).

Herbicidal Activity

A study on pyrimidinyloxybenzylamine derivatives, synthesized from 2-fluoro-6-hydroxy-N-substitutedaryl benzylamine, highlighted their application as key intermediates in producing herbicides. This research indicates the compound's utility not only in medicinal chemistry but also in agricultural chemistry, showcasing its versatility and potential in different scientific applications (Qi-sun, 2005).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

6-[(2-fluorophenyl)methylsulfanyl]-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN4O2S/c15-11-4-2-1-3-9(11)8-22-14-17-12-10(13(21)18-14)7-16-19(12)5-6-20/h1-4,7,20H,5-6,8H2,(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFARWCTTOCUCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NC3=C(C=NN3CCO)C(=O)N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-Phenyl-1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2721352.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2721356.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2721361.png)

![2-[(4-Chlorophenyl)sulfanylmethyl]-3-formylindolizine-1-carbonitrile](/img/structure/B2721369.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3,5-dichlorobenzamide](/img/structure/B2721371.png)